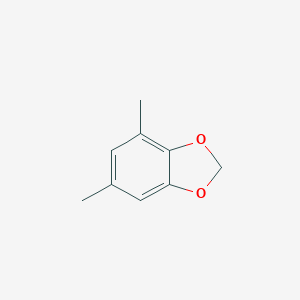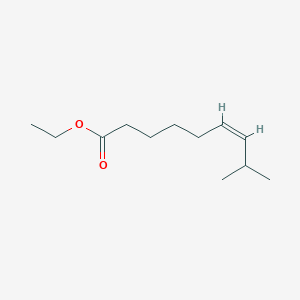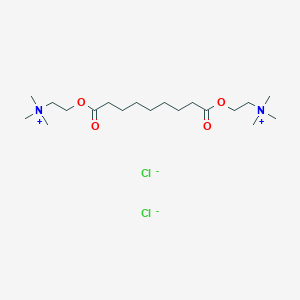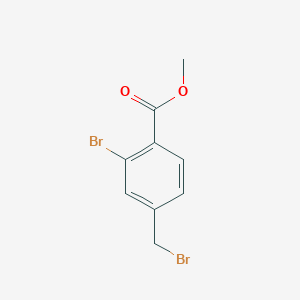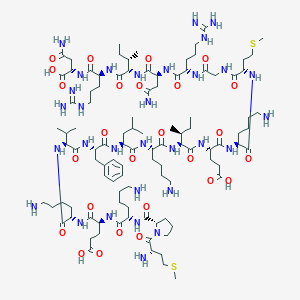
5-甲基-2-己烯酸甲酯
描述
Methyl 5-methyl-2-hexenoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from 5-methyl-2-hexenoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学研究应用
Methyl 5-methyl-2-hexenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Methyl 5-methyl-2-hexenoate is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
Target of Action
Methyl 5-methyl-2-hexenoate is a chemical compound that primarily targets metal oxide catalysts . These catalysts play a crucial role in the production of terminally unsaturated methyl esters .
Mode of Action
The compound interacts with its targets through a process known as transesterification . This interaction results in the production of a terminally unsaturated methyl ester, specifically, methyl 5-hexenoate (M5H), from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL) .
Biochemical Pathways
The affected pathway in this process is the transesterification of δ-hexalactone (DHL) with methanol . This reaction produces an ω-1 hydroxy methyl ester, methyl 5-hydroxyhexanoate (M5HH) . The production of M5H from DHL likely occurs through a direct, concerted mechanism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its molecular weight (14220) and its chemical structure .
Result of Action
The result of the compound’s action is the production of a terminally unsaturated methyl ester, methyl 5-hexenoate (M5H), from δ-hexalactone (DHL) . This process is highly selective, with a 15 wt% Cs/SiO2 catalyst achieving a selectivity of 55% to M5H .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-methyl-2-hexenoate. For instance, the selectivity of the transesterification reaction can be influenced by the type of metal oxide catalyst used . Additionally, the equilibrium for the transesterification reaction can be affected by the ring strain of the lactone .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-methyl-2-hexenoate can be synthesized through the esterification of 5-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of methyl 5-methyl-2-hexenoate may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Types of Reactions:
Oxidation: Methyl 5-methyl-2-hexenoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 5-methyl-2-hexenoic acid.
Reduction: 5-methyl-2-hexenol.
Substitution: Various substituted esters depending on the nucleophile used.
相似化合物的比较
- Methyl 5-hexenoate
- Methyl 2-hexenoate
- Methyl 3-hexenoate
Comparison: Methyl 5-methyl-2-hexenoate is unique due to the presence of a methyl group at the 5-position of the hexenoate chain, which can influence its reactivity and physical properties. Compared to methyl 5-hexenoate, the additional methyl group in methyl 5-methyl-2-hexenoate can lead to differences in boiling points, solubility, and reactivity in certain chemical reactions.
属性
IUPAC Name |
methyl 5-methylhex-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMNULJDOTFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-67-1 | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenoic acid, 5-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-methylhex-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




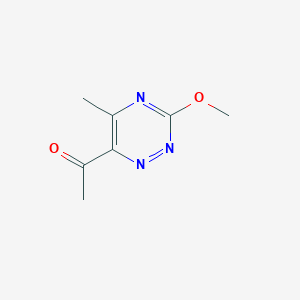
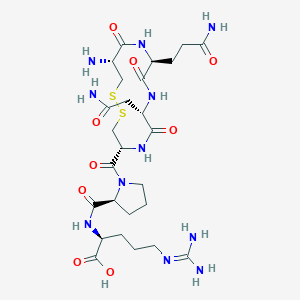
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)

![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
